METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE
Overview
Description
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxybenzoyl)amino]benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: Starting with the appropriate amine and acetyl chloride to form the acetylated piperazine.
Coupling with benzoic acid derivative: The acetylated piperazine is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy group.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzoyl moieties.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-acetyl-1-piperazinyl)-3-aminobenzoate: Lacks the methoxybenzoyl group.
Methyl 4-(4-acetyl-1-piperazinyl)-3-(4-methoxyphenyl)benzoate: Contains a different aromatic substituent.
Uniqueness
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxybenzoyl)amino]benzoate is unique due to the presence of both the piperazine ring and the methoxybenzoyl group, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methoxybenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-15(26)24-9-11-25(12-10-24)20-8-7-17(22(28)30-3)14-19(20)23-21(27)16-5-4-6-18(13-16)29-2/h4-8,13-14H,9-12H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMFJZWHZLEEPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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